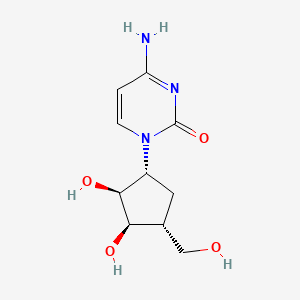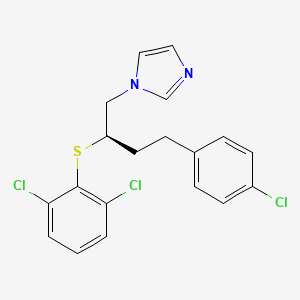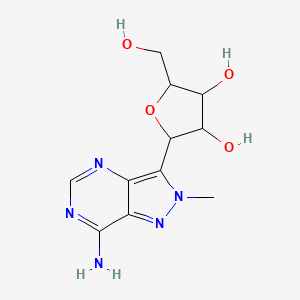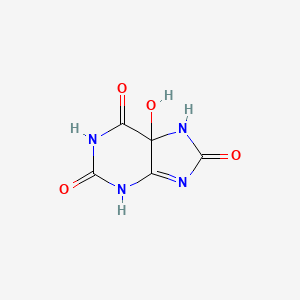
Cetrimonium
Overview
Description
Cetrimonium, also known as hexadecyltrimethylammonium, is a quaternary ammonium cation whose salts are widely used as antiseptics. It is commonly found in personal care products such as shampoos and conditioners due to its conditioning properties. This compound is effective against bacteria and fungi, making it a valuable component in various hygienic and cleaning agents .
Preparation Methods
Cetrimonium can be synthesized through the reaction of hexadecylamine with methyl chloride or methyl bromide. The reaction typically occurs in an organic solvent under reflux conditions. The resulting product is then purified through recrystallization or distillation. Industrial production methods often involve the use of large-scale reactors and continuous processing to ensure high yield and purity .
Chemical Reactions Analysis
Cetrimonium primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. Common reagents used in these reactions include halides such as chloride and bromide. The major products formed from these reactions are this compound chloride and this compound bromide, which are widely used in various applications .
Scientific Research Applications
Cetrimonium has a broad range of scientific research applications:
Chemistry: It is used in the synthesis of gold nanoparticles and mesoporous silica nanoparticles.
Biology: this compound is used in cell lysis buffers for the extraction of DNA and proteins.
Medicine: this compound is used as an antiseptic in topical formulations to prevent infections in minor wounds and burns.
Industry: this compound is used in the formulation of hair conditioners and shampoos due to its conditioning properties. .
Mechanism of Action
Cetrimonium acts as a cationic surfactant, meaning it has a positively charged hydrophilic head and a hydrophobic tail. This structure allows it to interact with both water and oil, making it an effective emulsifier and detergent. In biological applications, this compound disrupts cell membranes by interacting with the lipid bilayer, leading to cell lysis and the release of intracellular components .
Comparison with Similar Compounds
Cetrimonium is similar to other quaternary ammonium compounds such as benzalkonium chloride, cetylpyridinium chloride, and didecyldimethylammonium chloride. this compound is unique in its specific use in personal care products due to its conditioning properties. Other similar compounds include:
Benzalkonium chloride: Primarily used as a disinfectant and preservative in various products.
Cetylpyridinium chloride: Commonly used in oral care products such as mouthwashes and toothpaste.
Didecyldimethylammonium chloride: Used as a disinfectant in industrial and household cleaning products.
This compound’s unique combination of antiseptic and conditioning properties makes it a versatile compound in both scientific research and everyday applications.
Properties
CAS No. |
6899-10-1 |
|---|---|
Molecular Formula |
C19H42N+ |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium |
InChI |
InChI=1S/C19H42N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4/h5-19H2,1-4H3/q+1 |
InChI Key |
RLGQACBPNDBWTB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C |
melting_point |
240 °C |
Key on ui other cas no. |
6899-10-1 |
Related CAS |
112-02-7 (chloride) 505-86-2 (hydroxide) 57-09-0 (bromide) 65060-02-8 (methyl sulfate) 68214-07-3 (monosulfate) 7192-88-3 (iodide) |
solubility |
100000 mg/L |
Synonyms |
1-hexadecyltrimethylammonium chloride Cetavlon cetrimide cetriminium cetrimonium cetrimonium bromide cetrimonium chloride cetrimonium hydroxide cetrimonium iodide Cetrimonium Methosulfate cetrimonium methyl sulfate cetrimonium monosulfate cetyltrimethylammonium bromide cetyltrimethylammonium chloride CTAB CTAOH hexadecyl trimethyl ammonium bromide hexadecyl(trimethyl)azanium hexadecyltrimethylammonium bromide hexadecyltrimethylammonium octylsulfonate HTAB cpd Octylsulfonate, Hexadecyltrimethylammonium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B1202443.png)


![1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B1202447.png)
![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)
![7-ethoxy-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B1202450.png)
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1202451.png)

![[18F]Fluorothymidine](/img/structure/B1202453.png)



